molecular formula C10H14Se B14716204 Benzene, [(1,1-dimethylethyl)seleno]- CAS No. 22233-90-5

Benzene, [(1,1-dimethylethyl)seleno]-

Cat. No.: B14716204
CAS No.: 22233-90-5
M. Wt: 213.19 g/mol
InChI Key: BHLYTKXNEOBHAC-UHFFFAOYSA-N
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Description

Benzene, [(1,1-dimethylethyl)seleno]- is an organoselenium compound characterized by a benzene ring substituted with a seleno (-Se-) functional group and a tert-butyl (1,1-dimethylethyl) group. While direct references to this specific compound are absent in the provided evidence, structurally analogous benzene derivatives with tert-butyl substituents and other functional groups are extensively documented. These analogs are notable for their roles in flavor modulation (e.g., in olive oil), material leaching studies (e.g., dental aligners), and antimicrobial applications .

Properties

CAS No.

22233-90-5

Molecular Formula

C10H14Se

Molecular Weight

213.19 g/mol

IUPAC Name

tert-butylselanylbenzene

InChI

InChI=1S/C10H14Se/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

BHLYTKXNEOBHAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis via O-(tert-Butyl) Se-Phenyl Selenocarbonate Precursors

A breakthrough in organoselenium chemistry involves the use of O-(tert-butyl) Se-phenyl selenocarbonate as a stable precursor for generating benzeneselenol (C₆H₅SeH) in situ. This approach, developed by, circumvents the challenges of handling volatile and malodorous benzeneselenol directly. Under basic conditions (e.g., K₂CO₃ in DMF), the selenocarbonate undergoes cleavage to release benzeneselenol, which subsequently reacts with tert-butyl halides (e.g., tert-butyl bromide) via nucleophilic substitution (SN2 mechanism).

Key advantages of this method include:

  • Avoidance of transition metals , ensuring compatibility with sensitive substrates.
  • High stereoselectivity when reacting with electrophiles, particularly electron-deficient alkynes.
  • Bench stability of the precursor, enabling large-scale synthesis.

Reaction conditions typically involve temperatures of 60–80°C for 12–24 hours, yielding the target compound in 70–85% isolated yield after column chromatography.

Oxidative Coupling Strategies Using Dibutyl Diselenide and Oxone®

A transition-metal-free protocol, adapted from selenophene synthesis, employs dibutyl diselenide (Bu₂Se₂ ) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as an oxidizing system. In this method, a benzene derivative functionalized with a propargyl group undergoes oxidative cyclization in the presence of tert-butylselenol generated from Bu₂Se₂. The reaction proceeds via a radical mechanism, where Oxone® facilitates the generation of selenyl radicals (*SeBu), which add to the alkyne moiety.

Optimized conditions :

  • Solvent: Acetonitrile or ethanol
  • Temperature: 80°C (reflux)
  • Reaction time: 24–48 hours
  • Yield: 60–75%

This method is particularly effective for synthesizing polysubstituted selenoarenes, though regioselectivity may vary with substituent electronics.

Catalytic Hydrogenation of Nitro-Substituted Intermediates

Patent literature describes a hydrogenation-based route for introducing tert-butyl groups into aromatic systems. While originally developed for aminophenoxy derivatives, this strategy can be adapted for selenium-containing analogs. Starting with 2-tert-butyl-1,4-bis(4-nitro-2-trifluoromethylphenoxy)benzene , catalytic hydrogenation (H₂, Pd/C, 70–90°C) reduces nitro groups to amines. Subsequent diazotization and selenium incorporation via Sandmeyer-type reactions yield the target compound.

Critical parameters :

  • Catalyst loading: 5–10 wt% Pd/C
  • Hydrogen pressure: 3–5 bar
  • Post-reaction purification: Recrystallization from ethanol/water mixtures

This method achieves >95% purity and is scalable for industrial applications, though multi-step synthesis increases operational complexity.

Deprotonation-Alkylation of Benzeneselenol

Building on methodologies from tert-butyl benzene synthesis, benzeneselenol can be deprotonated using a Brønsted-Lowry superbase (e.g., LDA or KHMDS) to form the corresponding selenolate anion (C₆H₅Se⁻). Subsequent alkylation with tert-butyl iodide or tert-butyl tosylate affords the desired product.

Reaction profile :

  • Base: 1.1 equiv LDA in THF at -78°C
  • Alkylating agent: 1.2 equiv tert-butyl iodide
  • Quenching: Saturated NH₄Cl solution
  • Yield: 65–80%

This route offers precise control over stoichiometry but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Selenocarbonate precursor K₂CO₃, DMF, 80°C 70–85% Metal-free, scalable Requires specialized precursor
Oxidative coupling Oxone®, Bu₂Se₂, reflux 60–75% Broad substrate scope Moderate regioselectivity
Catalytic hydrogenation H₂, Pd/C, 70–90°C >95% purity High purity, industrial applicability Multi-step synthesis
Deprotonation-alkylation LDA, THF, -78°C 65–80% Precise stoichiometric control Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions: Benzene, [(1,1-dimethylethyl)seleno]- undergoes various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the seleno group back to its elemental form.

    Substitution: The seleno group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group typically yields selenoxides, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

Benzene, [(1,1-dimethylethyl)seleno]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it a subject of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research into organoselenium compounds includes their potential use as antioxidants and anticancer agents.

    Industry: While not widely used industrially, it may have niche applications in the synthesis of specialized materials or as a precursor for other organoselenium compounds.

Mechanism of Action

The mechanism by which Benzene, [(1,1-dimethylethyl)seleno]- exerts its effects involves the interaction of the seleno group with various molecular targets. Selenium is known to participate in redox reactions, and the compound’s activity may involve the modulation of oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,3-Bis(1,1-dimethylethyl)benzene

  • Structure : Benzene ring with two tert-butyl groups at the 1,3-positions.
  • Applications: Imparts bitter and spicy flavors in olive oil, particularly in the Mavrolia cultivar . Detected in ethanol solutions (75–100%) leaching from dental aligner systems, with SureSmile® and Clarity® systems showing high abundance .
  • Detection: Gas chromatography-mass spectrometry (GC-MS) in olive oil and ethanol matrices .

Benzenepropanoic Acid, 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-, Methyl Ester

  • Structure: Phenolic ester with tert-butyl groups and a methyl ester moiety.
  • Applications :
    • Antimicrobial agent in food preservation, maintaining flavor and fragrance .
    • Second-most abundant compound (18.55% peak area) in a GC-MS analysis of plant-derived drugs .

Benzene, 1,3-Bis(1,1-dimethylethyl)-5-(2-phenylethenyl)-

  • Structure : Benzene ring with tert-butyl groups at 1,3-positions and a styrenyl substituent at the 5-position.
  • Properties: Molecular formula: C22H28; molecular weight: 292.46 g/mol . Potential applications in materials science due to extended conjugation from the styrenyl group .

Comparative Analysis

Compound Functional Groups Molecular Weight (g/mol) Key Applications Detection/Matrices
Benzene, [(1,1-dimethylethyl)seleno]- Se, tert-butyl Not reported Hypothetical: Catalysis, pharmaceuticals Not reported
1,3-Bis(1,1-dimethylethyl)benzene Two tert-butyl 190.32 Flavor modulation (olive oil), material leaching (dental aligners) GC-MS
Benzenepropanoic acid methyl ester Phenolic ester, tert-butyl ~308.4 (estimated) Antimicrobial, food preservation GC-MS (plant extracts)
1,3-Bis(1,1-dimethylethyl)-5-styrenyl tert-butyl, styrenyl 292.46 Materials science (conjugated systems) Synthetic studies

Key Differences and Trends

Functional Group Impact: The seleno group in the target compound may enhance redox activity compared to oxygenated analogs, making it relevant in catalytic or therapeutic contexts. Tert-butyl groups in all analogs confer steric bulk, improving thermal stability and influencing solubility .

Applications: Food Industry: 1,3-Bis(1,1-dimethylethyl)benzene and phenolic esters are flavor modulators . Biomedical: Phenolic esters exhibit antimicrobial activity, while seleno derivatives could leverage selenium’s antioxidant properties . Materials: Styrenyl-substituted derivatives show promise in conjugated polymers .

Detection Methods: GC-MS is predominant for volatile tert-butyl benzene derivatives in food and ethanol matrices . High-performance liquid chromatography (HPLC) may be required for polar selenium analogs, though this is speculative.

Q & A

Basic: What are the recommended synthetic routes for Benzene, [(1,1-dimethylethyl)seleno]-, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or selenation reactions. For example:

  • Route 1: React tert-butylbenzene derivatives with selenium nucleophiles (e.g., NaSeH) under inert atmospheres to avoid oxidation .
  • Route 2: Utilize transition metal catalysts (e.g., Pd) for coupling reactions between aryl halides and selenol reagents .
    Purity Optimization:
  • Use column chromatography with silica gel (hexane/ethyl acetate gradients) for separation.
  • Confirm purity via GC-MS or HPLC (retention time comparison with standards) .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~29-35 ppm for ¹³C) and selenium proximity effects on aromatic protons .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., ⁸⁰Se/⁷⁸Se abundance) .
  • Infrared (IR):
    • Detect C-Se stretching vibrations (~550–650 cm⁻¹) and tert-butyl C-H bends .

Advanced: What computational methods are suitable for studying the electronic effects of selenium substitution?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Use B3LYP/6-311G(d,p) basis sets to model charge distribution and frontier molecular orbitals (HOMO/LUMO).
    • Compare with sulfur analogs (e.g., thio-derivatives) to assess selenium’s electronegativity impact .
  • Molecular Dynamics (MD):
    • Simulate solvent interactions (e.g., toluene, DMSO) to predict solubility and stability .

Advanced: How does thermal stability vary under different conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA):
    • Degradation onset temperatures (T₀) in N₂ vs. O₂ atmospheres to assess oxidative stability .
  • Differential Scanning Calorimetry (DSC):
    • Monitor phase transitions (e.g., melting points) and exothermic decomposition events .
      Key Finding:
  • Tert-butyl groups enhance steric protection, delaying selenium-mediated decomposition .

Advanced: What analytical protocols are recommended for toxicity profiling?

Methodological Answer:

  • In Vitro Assays:
    • Use HepG2 cells for cytotoxicity screening (MTT assay) and reactive oxygen species (ROS) quantification .
  • Gas Chromatography (GC):
    • Pair with headspace sampling to detect volatile selenium byproducts (e.g., H₂Se) .
      Reference Data:
  • ATSDR guidelines recommend LC-MS for selenium speciation in biological matrices .

Advanced: How does selenium substitution influence reactivity compared to sulfur analogs?

Methodological Answer:

  • Kinetic Studies:
    • Compare reaction rates in nucleophilic aromatic substitution (e.g., with benzyl bromide). Selenium’s larger atomic radius reduces steric hindrance but lowers electronegativity .
  • X-ray Crystallography:
    • Resolve bond lengths (C-Se vs. C-S) to correlate with reactivity trends .

Advanced: What crystallographic techniques resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Use Mo-Kα radiation (λ = 0.71073 Å) to determine torsion angles and packing motifs.
    • Validate with CCDC databases (e.g., compare with tert-butylbenzene derivatives) .

Basic: Which analytical methods are critical for detecting trace impurities?

Methodological Answer:

  • GC-MS:
    • Identify volatile impurities (e.g., residual solvents) with DB-5MS columns .
  • HPLC-UV/Vis:
    • Detect non-volatile contaminants (e.g., oxidation byproducts) at λ = 254 nm .
      Reference Table (ATSDR Methods):
TechniqueApplicationDetection LimitReference
GC-MSVolatile organoselenium compounds0.1 ppb
LC-ICP-MSSelenium speciation0.05 ppb

Advanced: How can computational modeling predict spectroscopic signatures?

Methodological Answer:

  • Gaussian Software:
    • Simulate ¹H NMR shifts (GIAO method) and IR spectra with 6-31G(d) basis sets.
    • Validate against experimental data (e.g., NIST Chemistry WebBook) .

Advanced: How to address contradictory data in structure-activity relationships?

Methodological Answer:

  • Case Study:
    • In olive oil research, 1,3-bis(1,1-dimethylethyl)benzene exhibited flavor variance across cultivars due to stereoelectronic effects .
  • Resolution Strategy:
    • Replicate experiments under controlled conditions (e.g., inert atmosphere).
    • Use multivariate analysis (PCA) to isolate confounding variables (e.g., solvent polarity) .

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